

# N-(p-Nitrobenzyl)phthalimide molecular weight and formula

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Compound of Interest		
Compound Name:	N-(p-Nitrobenzyl)phthalimide	
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An In-depth Technical Guide to N-(p-Nitrobenzyl)phthalimide

This technical guide provides a comprehensive overview of **N-(p-Nitrobenzyl)phthalimide**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and analytical methodologies.

### **Core Molecular Information**

**N-(p-Nitrobenzyl)phthalimide** is an organic compound featuring a phthalimide core structure with a p-nitrobenzyl group attached to the nitrogen atom.[1] This substitution significantly influences the molecule's electronic properties, making it a subject of interest in various chemical and pharmaceutical research areas.[1]

#### **Chemical Structure and Properties**

The key identifiers and physicochemical properties of **N-(p-Nitrobenzyl)phthalimide** are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C <sub>15</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> [1][2]
Molecular Weight	282.255 g/mol [1][2]
CAS Number	62133-07-7[1][2]
Physical State	Crystalline solid (at room temperature)[1]
Boiling Point	484.3°C at 760 mmHg[1][2]
Flash Point	246.7°C[1][2]
Density	1.464 g/cm <sup>3</sup> [1][2]
Polar Surface Area	83.20 Ų[1]

## **Synthesis Protocols**

The synthesis of **N-(p-Nitrobenzyl)phthalimide** can be achieved through several established chemical routes. The most common methods are detailed below.

# **Gabriel Synthesis of Primary Amines**

The Gabriel synthesis is a widely used method for preparing primary amines from primary alkyl halides and is a suitable method for synthesizing the precursor p-nitrobenzylamine, which can then be reacted with phthalic anhydride.[3][4]

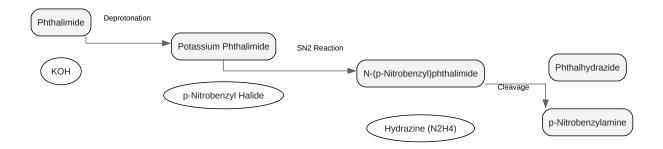
#### Experimental Protocol:

- Formation of the Phthalimide Salt: Phthalimide is reacted with a base, such as potassium hydroxide (KOH), to form a potassium salt of phthalimide.[3][4] The hydroxide ion deprotonates the imide, creating a potent nucleophile.[3]
- N-Alkylation: The phthalimide salt is then treated with p-nitrobenzyl halide (e.g., p-nitrobenzyl bromide) in a suitable solvent like dimethylformamide (DMF). The phthalimide anion acts as a nucleophile, displacing the halide to form N-(p-Nitrobenzyl)phthalimide.



• Hydrolysis or Hydrazinolysis: The resulting **N-(p-Nitrobenzyl)phthalimide** can then be cleaved to yield the primary amine (p-nitrobenzylamine) if desired, typically by reaction with hydrazine (Ing-Manske procedure) or by acidic hydrolysis.[4]

Below is a workflow diagram illustrating the key steps in the Gabriel Synthesis.



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Caption: Workflow of the Gabriel Synthesis for primary amines.

#### **Direct Condensation Method**

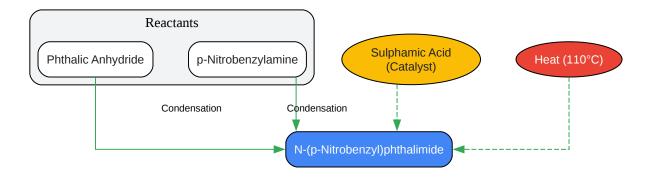
A more direct approach involves the condensation of phthalic anhydride with pnitrobenzylamine.

#### Experimental Protocol:

- Reaction Setup: Phthalic anhydride and p-nitrobenzylamine are combined in a solvent, typically glacial acetic acid.
- Catalysis: A catalyst, such as 10% sulphamic acid, can be added to facilitate the reaction.[1]
- Heating: The reaction mixture is heated to approximately 110°C.[1]
- Isolation: Upon completion, the product, N-(p-Nitrobenzyl)phthalimide, is isolated and purified, often through recrystallization.



The logical relationship between the reactants and the final product in the direct condensation method is depicted below.



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Caption: Reactants and conditions for direct condensation synthesis.

### **Analytical Methodologies**

The characterization of **N-(p-Nitrobenzyl)phthalimide** is typically performed using standard analytical techniques in organic chemistry.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H-NMR spectroscopy is a powerful tool for confirming the structure of **N-(p-Nitrobenzyl)phthalimide**. The expected chemical shifts for the protons are:

- Phthalimide Aromatic Protons: Approximately δ 7.7-7.9 ppm.[1]
- p-Nitrobenzyl Aromatic Protons: Typically in the range of  $\delta$  7.4-8.2 ppm, showing characteristic coupling patterns.[1]
- Methylene Protons (-CH<sub>2</sub>-): A singlet expected around δ 4.8-5.0 ppm.[1]

#### **Chromatographic Techniques**

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantification of **N-(p-Nitrobenzyl)phthalimide** 



and related compounds.[5]

- HPLC: Often utilizes a UV detector for detection, as the aromatic rings and nitro group provide strong chromophores.[5]
- GC: May be coupled with various detectors, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), with the latter being more selective for nitrogencontaining compounds.[5] Mass Spectrometry (MS) can also be coupled with GC for definitive identification.[5]

# **Applications in Drug Development**

Phthalimide derivatives have a significant history in medicinal chemistry and drug discovery, with a wide range of biological activities.[6] These activities include anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[6] The well-known drug thalidomide is a notable example of a phthalimide derivative.[6]

The presence of the nitrobenzyl group in **N-(p-Nitrobenzyl)phthalimide** can confer specific electronic properties that may be explored in the design of new therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[1] While specific biological activities of **N-(p-Nitrobenzyl)phthalimide** are not extensively documented in the provided search results, its structural motifs are relevant to the ongoing research and development of novel pharmaceuticals.[6][7]

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